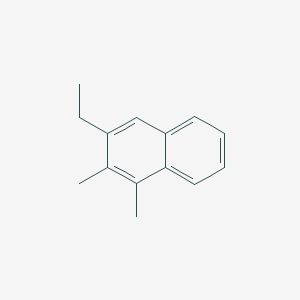![molecular formula C13H18N2O B14470013 Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- CAS No. 67787-15-9](/img/structure/B14470013.png)
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- is an organic compound with a complex structure that includes a nitrile group, a furan ring, and a cyclopentyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- typically involves multiple steps, starting with the preparation of the furan ring and the cyclopentyl group. The nitrile group is then introduced through a series of reactions, including nucleophilic substitution and dehydration. Common reagents used in these reactions include potassium cyanide, ethanol, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, such as the hydrogenation of acrylonitrile or the ammoxidation of propanol. These methods are designed to produce the compound in high yields and with high purity, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various amines, carboxylic acids, and substituted derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biological activity, making the compound a valuable tool in scientific research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other nitriles, such as acetonitrile, propionitrile, and butyronitrile. These compounds share the nitrile functional group but differ in their overall structure and properties.
Uniqueness
Propanenitrile, 3-[[2-(2-furanylmethyl)cyclopentyl]amino]- is unique due to its complex structure, which includes a furan ring and a cyclopentyl group
Eigenschaften
CAS-Nummer |
67787-15-9 |
|---|---|
Molekularformel |
C13H18N2O |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
3-[[2-(furan-2-ylmethyl)cyclopentyl]amino]propanenitrile |
InChI |
InChI=1S/C13H18N2O/c14-7-3-8-15-13-6-1-4-11(13)10-12-5-2-9-16-12/h2,5,9,11,13,15H,1,3-4,6,8,10H2 |
InChI-Schlüssel |
QEZQBHPVHGEIDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(C1)NCCC#N)CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


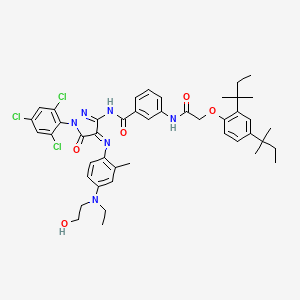
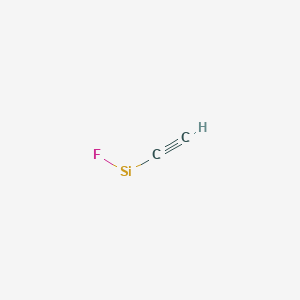
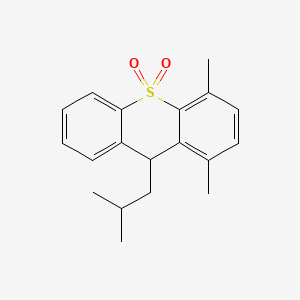
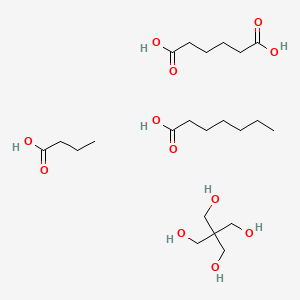
![4-Thiazolecarboxylic acid, 2-[(phenylmethylene)hydrazino]-, ethyl ester](/img/structure/B14469949.png)
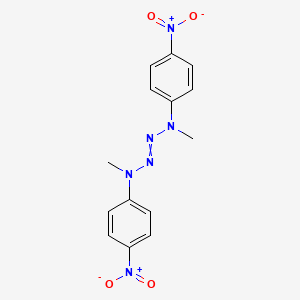

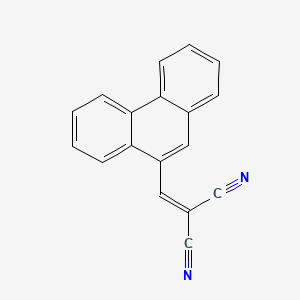
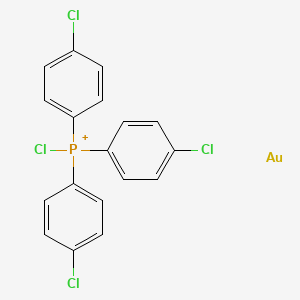
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[[4-(6-methyl-4-sulfo-2-benzothiazolyl)phenyl]azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-](/img/structure/B14469980.png)
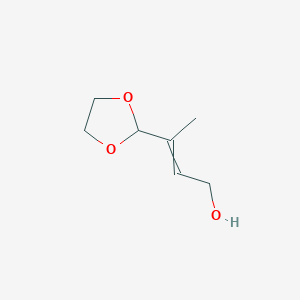
![5-[4-(Nonyloxy)phenyl]-2-(4-nonylphenyl)pyrimidine](/img/structure/B14469990.png)
